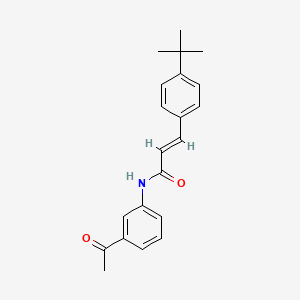
N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide, also known as ABA, is a compound that has been extensively studied for its potential applications in scientific research. ABA belongs to the class of compounds known as acrylamides, which are widely used in various fields, including material science, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide is still not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. Additionally, this compound has been shown to have potent antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. Additionally, this compound has been shown to have potent antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide is its high purity and yield. This compound is relatively easy to synthesize, and the product can be easily purified using various analytical techniques. Additionally, this compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs to treat various diseases. However, one of the limitations of this compound is that its mechanism of action is still not fully understood. Additionally, more research is needed to fully understand the potential side effects of this compound.
Orientations Futures
There are many potential future directions for the study of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide. One area of interest is in the development of new materials. This compound has been shown to have excellent mechanical properties, making it an ideal candidate for use in the development of high-performance materials. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound. This compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs to treat various diseases. Finally, more research is needed to fully understand the mechanism of action of this compound. By understanding how this compound exerts its effects, we may be able to develop more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide involves the reaction of 3-acetylphenylamine and 4-tert-butylcinnamaldehyde in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure this compound. The yield of the reaction is typically high, and the purity of the product can be easily verified using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(4-tert-butylphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new materials. This compound has been shown to have excellent mechanical properties, making it an ideal candidate for use in the development of high-performance materials. Additionally, this compound has been studied for its potential applications in drug discovery. This compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs to treat various diseases.
Propriétés
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-tert-butylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15(23)17-6-5-7-19(14-17)22-20(24)13-10-16-8-11-18(12-9-16)21(2,3)4/h5-14H,1-4H3,(H,22,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLAIUPLQPYNDL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
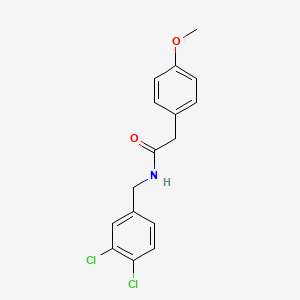
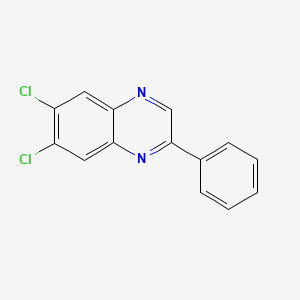
![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)

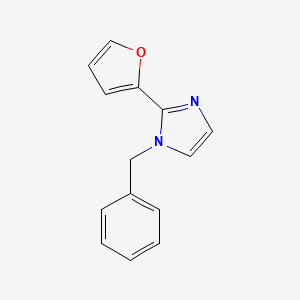
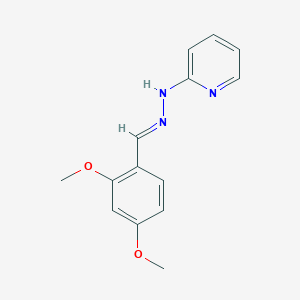
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)

![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)